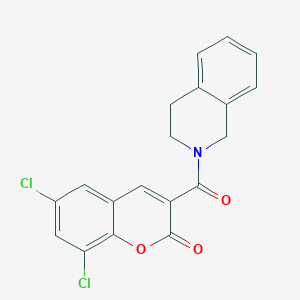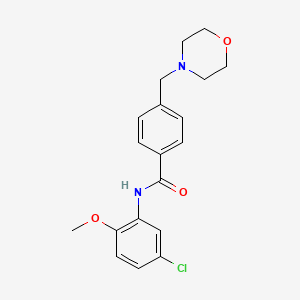
6,8-dichloro-3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2H-chromen-2-one
説明
6,8-dichloro-3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2H-chromen-2-one is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as DCIC and is a derivative of coumarin, which is a natural chemical found in many plants. DCIC has been synthesized through various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of DCIC involves its ability to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase (HDAC). This inhibition leads to the suppression of cancer cell growth and the promotion of neuroprotection. DCIC has also been shown to modulate the activity of certain receptors such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCIC has been shown to have various biochemical and physiological effects. In cancer cells, DCIC has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In the brain, DCIC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. DCIC has also been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The advantages of using DCIC in lab experiments include its high potency and specificity, as well as its ability to target multiple pathways involved in disease progression. However, the limitations of using DCIC include its low solubility and stability, as well as its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for the study of DCIC. In medicine, DCIC could be further studied for its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. In agriculture, DCIC could be further studied for its potential use in the production of biofuels and bioplastics. In material science, DCIC could be further studied for its potential use in the production of flexible electronics and sensors.
Conclusion:
In conclusion, 6,8-dichloro-3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2H-chromen-2-one is a promising chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DCIC and its applications in these fields.
科学的研究の応用
DCIC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DCIC has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. In agriculture, DCIC has been studied for its potential use as a plant growth regulator, as it has been shown to increase the yield of certain crops. In material science, DCIC has been studied for its potential use in the production of organic light-emitting diodes (OLEDs), as it has been shown to have good electron-transporting properties.
特性
IUPAC Name |
6,8-dichloro-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c20-14-7-13-8-15(19(24)25-17(13)16(21)9-14)18(23)22-6-5-11-3-1-2-4-12(11)10-22/h1-4,7-9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANJAQZWMKEXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3466338.png)
![ethyl 4-[4-(4-morpholinylmethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3466344.png)


![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3466381.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466387.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3466400.png)
![3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466407.png)
![8-allyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466413.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3466437.png)